N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17532486
InChI: InChI=1S/C19H29N3O2S/c1-2-21-13-18-11-17(21)14-22(18)25(23,24)19-9-7-15(8-10-19)12-20-16-5-3-4-6-16/h7-10,16-18,20H,2-6,11-14H2,1H3
SMILES:
Molecular Formula: C19H29N3O2S
Molecular Weight: 363.5 g/mol

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine

CAS No.:

Cat. No.: VC17532486

Molecular Formula: C19H29N3O2S

Molecular Weight: 363.5 g/mol

* For research use only. Not for human or veterinary use.

N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine -

Specification

Molecular Formula C19H29N3O2S
Molecular Weight 363.5 g/mol
IUPAC Name N-[[4-[(5-ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]methyl]cyclopentanamine
Standard InChI InChI=1S/C19H29N3O2S/c1-2-21-13-18-11-17(21)14-22(18)25(23,24)19-9-7-15(8-10-19)12-20-16-5-3-4-6-16/h7-10,16-18,20H,2-6,11-14H2,1H3
Standard InChI Key YZYYAIPQRVKYBO-UHFFFAOYSA-N
Canonical SMILES CCN1CC2CC1CN2S(=O)(=O)C3=CC=C(C=C3)CNC4CCCC4

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s defining feature is the 2,5-diazabicyclo[2.2.1]heptane moiety, a bicyclic system comprising a seven-membered ring with two nitrogen atoms at positions 2 and 5. This scaffold imposes significant stereochemical constraints, potentially enhancing binding specificity in biological systems. The ethyl group at position 5 introduces steric bulk, while the sulfonyl (-SO2_2-) group at position 2 acts as a polar, electron-withdrawing functional group, influencing reactivity and solubility .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC19H29N3O2S\text{C}_{19}\text{H}_{29}\text{N}_{3}\text{O}_{2}\text{S}
Molecular Weight363.5 g/mol
IUPAC NameN-[[4-[(5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl]phenyl]methyl]cyclopentanamine
Key Functional GroupsBicyclic amine, sulfonyl, benzyl, cyclopentanamine

Stereochemical Considerations

The bicyclo[2.2.1]heptane framework enforces a boat-like conformation, with the two nitrogen atoms positioned to facilitate hydrogen bonding or coordination with biological targets . Substituents such as the ethyl group and sulfonyl-benzyl moiety further modulate electronic and steric profiles, making the compound a candidate for structure-activity relationship (SAR) studies.

Synthesis and Manufacturing

Synthetic Pathways

While explicit protocols for synthesizing N-(4-((5-Ethyl-2,5-diazabicyclo[2.2.1]heptan-2-yl)sulfonyl)benzyl)cyclopentanamine remain undisclosed in public literature, analogous diazabicycloheptane derivatives suggest a multi-step approach :

  • Bicyclic Core Formation: Construction of the 2,5-diazabicyclo[2.2.1]heptane skeleton via cycloaddition or ring-closing metathesis. For example, diene and dienophile precursors may undergo Diels-Alder reactions under catalytic conditions .

  • Functionalization: Introduction of the ethyl group at position 5 via alkylation, followed by sulfonation at position 2 using sulfur trioxide or chlorosulfonic acid.

  • Benzyl-Cyclopentanamine Coupling: The sulfonated intermediate reacts with 4-(aminomethyl)benzene sulfonyl chloride, subsequently coupled to cyclopentanamine through nucleophilic substitution or reductive amination .

Challenges and Optimization

Key challenges include regioselectivity during sulfonation and stereochemical control during bicyclic core formation. Patent US9662339B2 highlights the use of chiral catalysts to enforce enantiomeric purity in similar diazabicyclo systems . Reaction yields may vary significantly depending on solvent polarity and temperature, necessitating iterative optimization.

Future Research Directions

  • Pharmacokinetic Profiling: Investigations into bioavailability, metabolic stability, and toxicity are critical to advancing therapeutic applications.

  • Target Identification: High-throughput screening against protein libraries could elucidate molecular targets.

  • Analog Development: Modifying the ethyl group or sulfonyl linkage may enhance potency or selectivity.

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